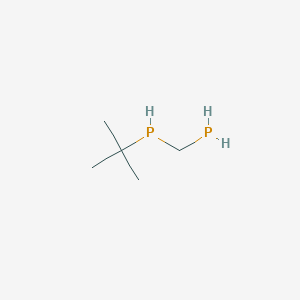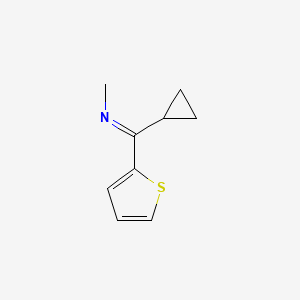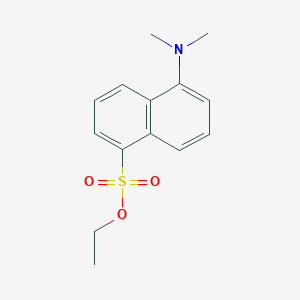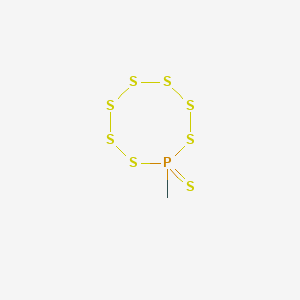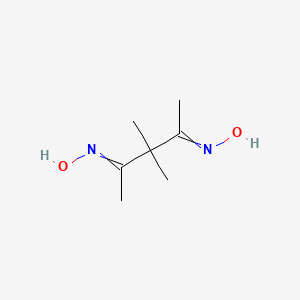
N,N'-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxylamine groups attached to a 3,3-dimethylpentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine typically involves the reaction of 3,3-dimethyl-2,4-pentanedione with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine groups to amine groups.
Substitution: The hydroxylamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various cellular pathways, influencing processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-2,4-pentanedione: A related compound with a similar backbone but different functional groups.
N,N’-(3,3-Dimethylpentane-2,4-diylidene)bis(4-chlorobenzohydrazide): Another derivative with distinct chemical properties and applications.
Uniqueness
N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine is unique due to its specific structure and reactivity. The presence of hydroxylamine groups imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Propriétés
Numéro CAS |
113768-14-2 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
N-(4-hydroxyimino-3,3-dimethylpentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H14N2O2/c1-5(8-10)7(3,4)6(2)9-11/h10-11H,1-4H3 |
Clé InChI |
QAKVUHWNEKVTLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C(C)(C)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
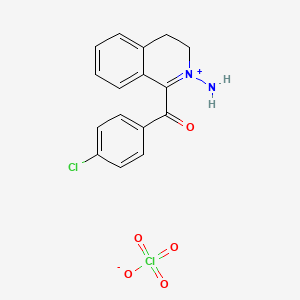
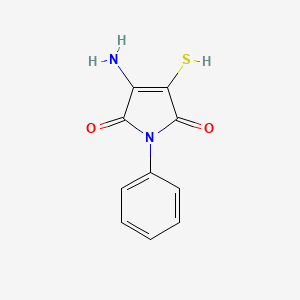
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
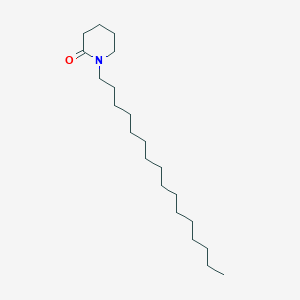


![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
